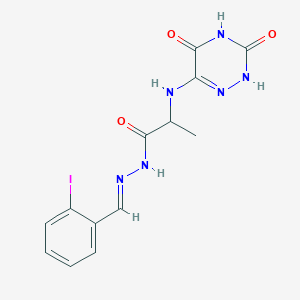

(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide

Description

BenchChem offers high-quality (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-iodophenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOJBCDSJQHDIV-GIDUJCDVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=CC1=CC=CC=C1I)NC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N/N=C/C1=CC=CC=C1I)NC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide is a hydrazide derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.29 g/mol . The structure features a hydrazone linkage and a tetrahydrotriazine moiety, which are significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In particular, derivatives of triazine have been linked to apoptosis induction in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

- Mechanism of Action : The presence of the hydrazone functional group is hypothesized to enhance the interaction with cellular targets such as topoisomerases and kinases involved in cancer progression .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Bacterial Inhibition : Similar triazine derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The SAR (Structure-Activity Relationship) studies suggest that electron-withdrawing groups significantly enhance antibacterial activity .

- Fungal Activity : Some derivatives have shown antifungal properties, indicating a broad spectrum of antimicrobial activity .

3. Neuroprotective Effects

Research indicates that certain triazine derivatives possess neuroprotective properties:

- Anticonvulsant Activity : Compounds similar in structure have been evaluated for anticonvulsant effects in animal models, showing potential in reducing seizure activity . This activity is attributed to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies highlight the biological efficacy of compounds related to (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide:

Case Study 1: Anticancer Efficacy

In a study published by MDPI, a series of triazine derivatives were tested against various cancer cell lines. One derivative showed an IC50 value lower than that of doxorubicin in A431 and Jurkat cells . The structure-function relationship indicated that modifications in the hydrazone moiety significantly impacted cytotoxicity.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of several triazine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of specific substituents on the benzylidene group was crucial for enhancing antimicrobial efficacy .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

The triazine derivatives have been extensively studied for their antimicrobial and antitumor activities. The incorporation of iodine into the structure may enhance the compound's biological properties by increasing lipophilicity and facilitating cellular uptake.

Case Study: Antitumor Activity

Research has indicated that triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds showed selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Agricultural Chemistry

Compounds like (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide may serve as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in plants or pathogens.

Case Study: Herbicidal Activity

In agricultural studies, similar hydrazone derivatives have been tested for their herbicidal efficacy against common weeds. Results indicated that these compounds can inhibit germination and growth at low concentrations, suggesting their potential for use in sustainable agriculture.

Biochemical Research

The compound can also be utilized as a biochemical probe to study enzyme interactions or metabolic pathways involving triazine derivatives. Its unique structure allows researchers to explore its effects on various biological processes.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-iodobenzylidene)propanehydrazide?

A general method involves condensation of a triazole or triazine precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes (e.g., 2-iodobenzaldehyde). The reaction is typically conducted under reflux in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization of reaction time (4–10 hours) and stoichiometric ratios (1:1 molar ratio of precursors) is critical for yield improvement .

Q. How is the purity and structural identity of this compound validated post-synthesis?

Standard characterization includes:

- Elemental analysis : To confirm empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

- Spectroscopic techniques :

- IR spectroscopy : Detection of characteristic bands (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the triazinone ring) .

- NMR (¹H/¹³C) : Assignments for hydrazide NH protons (~10–12 ppm) and aromatic protons from the 2-iodobenzylidene moiety .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., via ESI-MS) .

Q. What preliminary assays are recommended to assess bioactivity?

Initial screening should focus on:

- Enzyme inhibition : Testing against phosphodiesterases or kinases, given structural similarity to triazinone-based inhibitors .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can contradictions in elemental analysis data (e.g., C/H/N deviations) be resolved?

Discrepancies may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

Q. What advanced techniques are suitable for studying electrochemical properties?

- Cyclic voltammetry (CV) : Perform in DMF or acetonitrile with 0.1 M TBAP as supporting electrolyte. Look for redox peaks near −0.5 to −1.2 V (vs. Ag/AgCl) indicative of triazinone reduction .

- Controlled-potential electrolysis : Couple with UV-Vis spectroscopy to track intermediate formation during redox events .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Derivatization : Synthesize analogs by varying the benzylidene substituent (e.g., replacing 2-iodo with nitro or methoxy groups) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO energies) with bioactivity .

- Crystallography : Resolve single-crystal X-ray structures to identify key hydrogen-bonding interactions (e.g., N–H···O motifs) .

Q. What experimental design principles apply to optimizing reaction yields?

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can efficiently navigate parameter spaces .

- In situ monitoring : Employ Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .

Q. How should discrepancies between in vitro and in vivo bioactivity data be addressed?

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding.

- Prodrug strategies : Modify the hydrazide group to enhance bioavailability (e.g., esterification) .

- Toxicogenomics : Use RNA-seq to identify off-target effects in animal models .

Methodological Tables

Q. Table 1. Key Spectral Assignments for Structural Validation

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Triazinone C=O | 1680–1720 | – | 165–170 |

| Hydrazide NH | 3200–3300 | 10.5–11.5 (s, 1H) | – |

| 2-Iodobenzylidene | – | 7.3–8.1 (m, 4H) | 120–140 (aromatic) |

Q. Table 2. Example DoE Parameters for Yield Optimization

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 70–110°C | 90°C |

| Reaction Time | 4–12 hours | 8 hours |

| Solvent (Ethanol:Water) | 90:10–100:0 (v/v) | 95:5 (v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.